![molecular formula C14H17NO3 B2596067 N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide CAS No. 2286535-18-8](/img/structure/B2596067.png)
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamide, also known as DMPEA-But-2-Yne, is a chemical compound with a molecular formula of C14H17NO2. It belongs to the class of phenethylamines and is structurally similar to the psychedelic drug mescaline. DMPEA-But-2-Yne is a relatively new compound, and research on its properties and potential applications is still ongoing.
作用機序
The exact mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to modulate the activity of certain enzymes and receptors, such as cyclooxygenase-2 and the serotonin 5-HT2A receptor. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne may also affect the production and release of certain neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has been shown to have several biochemical and physiological effects in vitro and in vivo. It has been found to reduce the production of inflammatory cytokines, inhibit the growth of cancer cells, and have antimicrobial properties. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, it has been found to have anxiolytic and antidepressant-like effects.
実験室実験の利点と制限
One advantage of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is that it has a relatively simple synthesis method and can be easily obtained in pure form. It also has a wide range of potential applications in various fields, such as medicine and pharmacology. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for research on N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne. One area of interest is its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Another area of research is its effects on the central nervous system and its potential as a treatment for psychiatric disorders. Additionally, more studies are needed to determine its safety and toxicity in humans, as well as its pharmacokinetic properties. Overall, N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is a promising compound with a wide range of potential applications, and further research is needed to fully understand its properties and potential.
合成法
The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne is a multi-step process that involves the reaction of 3,4-dimethoxyphenylacetonitrile with propargyl bromide in the presence of a base, followed by reduction with lithium aluminum hydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has been used in several scientific studies to investigate its potential therapeutic applications. One study showed that it has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study demonstrated that it has antitumor activity and can induce apoptosis in cancer cells. N-[1-(3,4-Dimethoxyphenyl)ethyl]but-2-ynamideYne has also been found to have antimicrobial properties and can inhibit the growth of several bacterial strains.
特性
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-5-6-14(16)15-10(2)11-7-8-12(17-3)13(9-11)18-4/h7-10H,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSJGTLQPDOLSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(C)C1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

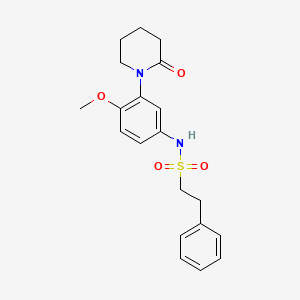
![N-(benzo[b]thiophen-5-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2595986.png)
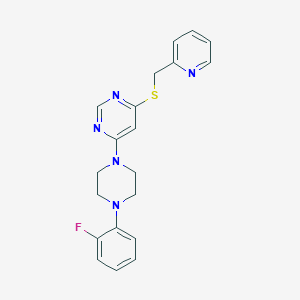
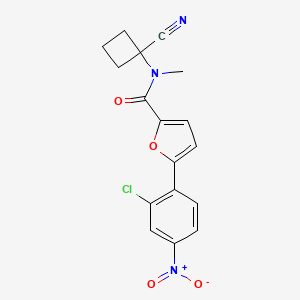
![(E)-4-((2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-cyanovinyl)amino)benzamide](/img/structure/B2595993.png)
![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2595994.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylthio)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2595996.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide](/img/structure/B2595998.png)
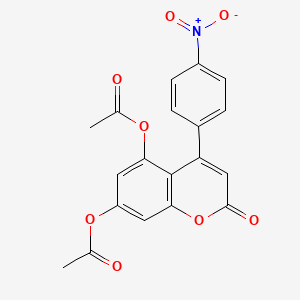
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2596002.png)
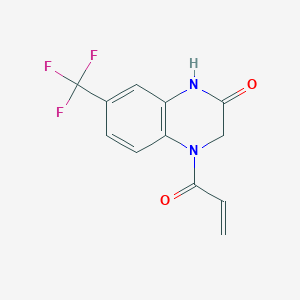
![6-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-methyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2596004.png)

![5-[(4-chlorophenyl)sulfanyl]-N-(4-fluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2596007.png)